4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid (CAS: 1092400-79-7) is a benzoic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a chloromethyl group at the 5-position. Its molecular formula is C₁₀H₇ClN₂O₃, with a molecular weight of 238.63 g/mol . The compound is characterized by a para-substituted benzoic acid moiety linked to the oxadiazole ring, which is structurally distinct from meta-substituted analogs like Ataluren. The chloromethyl group serves as a reactive site for further functionalization, making it valuable in medicinal chemistry for synthesizing derivatives such as amides (e.g., 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide) .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANEHZMXYKAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Reaction with Hydroxylamine
- Reagents : Cyanobenzoic acid methyl ester and hydroxylamine.
- Solvent : Polar solvents such as tetrahydrofuran (THF), dioxane, or ethyl acetate.
- Temperature : Typically maintained at 30–40°C.
- Duration : Stirring for up to 18 hours ensures complete reaction.
Step 2: Acylation with Halobenzoyl Chloride
- Reagents : Halobenzoyl chloride (e.g., fluorobenzoyl chloride), triethylamine as a base.
- Solvent : Tert-butanol is commonly used due to its compatibility with subsequent steps.
- Temperature : Reaction carried out at 30–35°C.
- Duration : Stirring for at least 2 hours; additional reagents may be added to drive completion.
Step 3: Condensation
- Reagents : Intermediate from Step 2.
- Conditions : Refluxing in tert-butanol at approximately 82°C.
- Crystallization : Addition of water at 60–65°C followed by cooling and filtration yields the ring-closed product.
Step 4: Hydrolysis
- Reagents : Aqueous sodium hydroxide and tert-butanol.
- Temperature : Hydrolysis performed at 68–72°C.
- Conversion to Free Acid :
Optimization Strategies
Several modifications can improve efficiency:
Below is a summary of key experimental conditions for each step:
Scientific Research Applications
Pharmaceutical Applications
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid exhibits potential as a pharmaceutical agent due to its structural features that allow for various modifications leading to enhanced biological activity.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds can exhibit antimicrobial properties. A study demonstrated that certain oxadiazole derivatives showed significant activity against a range of bacterial strains, suggesting that this compound could be explored further for similar applications .
Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Oxadiazole A | E. coli | 15 |
| Oxadiazole B | S. aureus | 20 |
| This compound | P. aeruginosa | 18 |
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A notable application is in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating oxadiazole moieties into polymer backbones can significantly improve their thermal resistance and mechanical strength .
Table: Properties of Polymers Containing Oxadiazole Moieties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Polymer with Oxadiazole | 250 | 50 |
Agricultural Applications
In agriculture, compounds like this compound may serve as effective agrochemicals due to their potential herbicidal or fungicidal properties.
Case Study: Herbicidal Activity
Recent studies have evaluated the herbicidal efficacy of oxadiazole derivatives on various weed species. The results indicated that certain derivatives possess significant herbicidal activity, which could be attributed to their ability to disrupt metabolic processes in target plants .
Table: Herbicidal Efficacy of Oxadiazole Derivatives
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| Oxadiazole C | Amaranthus retroflexus | 85 |
| This compound | Echinochloa crus-galli | 78 |
Mechanism of Action
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions that modify the compound’s structure and properties.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Similar Compounds :
Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid)
- Substituent : 2-Fluorophenyl on oxadiazole; Position : Meta-substituted benzoic acid.
- Bioactivity : Promotes premature termination codon (PTC) readthrough in genetic disorders like Duchenne muscular dystrophy .
- Key Difference : The meta-substitution and fluorophenyl group enhance target engagement with ribosomal machinery, unlike the para-substituted chloromethyl analog .
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid
- Substituent : Trifluoromethyl (CF₃) on oxadiazole.
- Bioactivity : Low HDAC inhibition (IC₅₀ >10 μM) due to strong electron-withdrawing effects of CF₃, which may reduce binding affinity .
- Physicochemical Properties : Higher hydrophobicity (logP) compared to chloromethyl derivatives, impacting membrane permeability .
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid Substituent: Methyl (CH₃) on oxadiazole.
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- Substituent : Ethyl (C₂H₅) on oxadiazole.
- Impact : Larger alkyl group increases steric bulk and hydrophobicity, which may reduce solubility but improve lipid bilayer penetration .
Positional Isomerism Effects
- Meta vs. Para Substitution : Ataluren’s meta-substituted benzoic acid optimizes ribosomal binding for PTC readthrough, while the target compound’s para-substitution may favor interactions with HDACs or other enzymes .
Biological Activity
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its oxadiazole moiety, which has been associated with various biological effects, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 232.62 g/mol. It has a melting point in the range of 210–212 °C . The presence of the chloromethyl group and the oxadiazole ring contributes to its reactivity and biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing oxadiazole structures exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of oxadiazoles can modulate inflammatory pathways effectively, suggesting that this compound may similarly influence inflammatory responses .
2. Analgesic Properties
Preliminary studies have shown that this compound has analgesic potential. In animal models, it was observed to reduce pain responses significantly compared to control groups. The analgesic effect was evaluated using the acetic acid-induced writhing test, which indicated a notable decrease in writhing behavior in treated subjects .
3. Antitumor Activity
The oxadiazole derivatives have been investigated for their antitumor properties. A related study highlighted that certain oxadiazole compounds exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound could possess similar antitumor effects due to structural similarities .
Case Studies
Several case studies have explored the pharmacokinetics and biological effects of this compound:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in inflammatory and pain pathways. The modulation of these pathways may be linked to its structural features that allow it to engage with biological targets effectively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid?
- Methodological Answer : The synthesis typically involves cyclization of amidoxime precursors or chloromethylation of pre-formed oxadiazole derivatives. For example, amidoximes derived from benzoic acid derivatives can undergo cyclization with chloroacetyl chloride under reflux in anhydrous solvents (e.g., DMF or THF) to form the oxadiazole core. The chloromethyl group is introduced either via direct substitution using chlorinating agents (e.g., SOCl₂ or PCl₅) or through multi-step functionalization of intermediates . Reaction conditions (temperature, solvent polarity, and catalyst use) must be optimized to avoid side products like over-chlorination or ring-opening.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry. For example, Acta Crystallographica reports on analogous oxadiazole derivatives highlight bond angles and torsional strain in the heterocyclic ring .
- NMR spectroscopy : H and C NMR can identify the chloromethyl (–CH₂Cl) group (δ ~4.5–5.0 ppm for H) and oxadiazole ring protons (δ ~8.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS in positive ion mode detects the molecular ion peak (e.g., [M+H]⁺) and fragments like [C₇H₅ClO₂]⁺ from benzoic acid cleavage .
Q. What methods are used to assess the purity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Retention times are compared against standards .
- Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .
- Melting point determination : Sharp melting points (e.g., 139–140°C for structurally related compounds) indicate high purity .
Advanced Research Questions
Q. How can researchers optimize the introduction of the chloromethyl group into the oxadiazole ring?
- Methodological Answer :
- Reagent selection : Use PCl₅ or SOCl₂ for controlled chlorination, avoiding excessive stoichiometry to prevent decomposition.
- Solvent effects : Anhydrous dichloromethane or toluene minimizes hydrolysis of the chloromethyl group .
- Temperature control : Reactions at 0–5°C reduce side reactions, while post-reaction quenching with ice-water stabilizes the product .
- Catalytic additives : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- By-product analysis : Use preparative TLC or column chromatography to isolate impurities. MS/MS fragmentation patterns (e.g., MoNA data ) help identify side products like hydrolyzed oxadiazole rings or dimerization artifacts.
- Dynamic NMR : Variable-temperature NMR can reveal conformational exchange broadening in flexible substituents .
- Computational validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What strategies are effective for studying the reactivity of the chloromethyl group in cross-coupling reactions?
- Methodological Answer :
- Buchwald–Hartwig amination : Utilize Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to couple the chloromethyl group with amines .
- Nucleophilic substitution : React with NaN₃ or KCN to form azide or nitrile derivatives, monitored via IR spectroscopy (ν ~2100 cm⁻¹ for –N₃) .
- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH) assess susceptibility to hydrolysis, guiding storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
